molecular formula C24H15F2N3S B2461946 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-45-3

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Cat. No. B2461946
CAS RN: 477297-45-3
M. Wt: 415.46
InChI Key: GUECUCSKMVDUFQ-XMHGGMMESA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the acrylonitrile group could undergo addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is used in chemical synthesis and structural analysis. For instance, research has shown that reduction of similar compounds, like (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, with lithium aluminum hydride leads to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov et al., 2005). This suggests potential for exploring similar reactions and derivatives with (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile.

Optoelectronic Applications

The compound and its derivatives have applications in optoelectronics. For example, donor-acceptor substituted thiophene dyes, structurally similar to the compound , have been synthesized and characterized for use in optoelectronic devices. They demonstrate potential for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Anticancer Research

A related area of research involves exploring the anticancer properties of similar thiazol-2-yl acrylonitrile derivatives. For instance, specific derivatives have shown moderate action against breast cancer cell lines, indicating potential therapeutic applications (Matiichuk et al., 2022).

Fluorescent Properties and Sensing Applications

Fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been designed and synthesized for potential use in biological applications. They exhibit a wide range of fluorescent colors and intensities, which can be fine-tuned for specific applications, including cellular imaging and sensing (Eltyshev et al., 2021).

Corrosion Inhibition

Research also extends to the field of corrosion inhibition, where thiazol-2-yl acrylonitrile derivatives have been investigated for their ability to protect metals against corrosion. This application is particularly relevant in industrial settings to enhance the durability of metal components (Kaya et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could be tested against various biological targets to determine if it has therapeutic potential. Additionally, modifications could be made to its structure to enhance its activity or alter its properties .

properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3S/c25-21-11-10-20(12-22(21)26)28-14-19(13-27)24-29-23(15-30-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-12,14-15,28H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECUCSKMVDUFQ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=C(C=C4)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC(=C(C=C4)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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